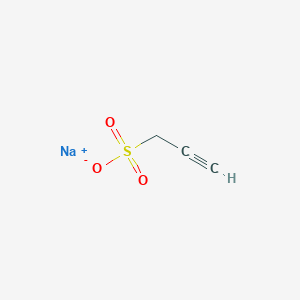
Calcium hypochlorite
Descripción general
Descripción
Calcium hypochlorite is an inorganic compound with the chemical formula Ca(ClO)₂. It is commonly known as bleaching powder or calcium oxychloride. This compound is widely used as a disinfectant and bleaching agent due to its strong oxidizing properties. It appears as a white or grayish powder and has a characteristic chlorine odor due to its slow decomposition in moist air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium hypochlorite is typically produced by the chlorination of calcium hydroxide. The reaction involves bubbling chlorine gas through a suspension or solution of calcium hydroxide. The chemical equation for this reaction is: [ 2Ca(OH)₂ + 2Cl₂ → Ca(ClO)₂ + H₂O + CaCl₂ ] This process yields this compound along with calcium chloride and water .
Industrial Production Methods: Industrial production of this compound involves a multi-stage process where chlorine gas is reacted with calcium hydroxide in a controlled environment. The resulting product is then filtered and dried to obtain the final compound. The purity of commercially available this compound typically ranges from 65% to 73%, with other chemicals such as calcium chloride and calcium carbonate present as by-products .
Análisis De Reacciones Químicas
Types of Reactions: Calcium hypochlorite undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a strong oxidizing agent and can readily accept electrons.
Common Reagents and Conditions:
Oxidation: this compound reacts with hydrochloric acid to produce calcium chloride, water, and chlorine gas: [ 4HCl + Ca(ClO)₂ → CaCl₂ + Cl₂ + H₂O ]
Substitution: It can also react with organic compounds to form chloroform through the haloform reaction
Major Products: The major products formed from these reactions include calcium chloride, chlorine gas, and various organic chlorides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium hypochlorite has a wide range of applications in scientific research and industry:
Water Treatment: It is extensively used to disinfect drinking water and sanitize public swimming pools
Organic Chemistry: In organic synthesis, this compound is used to cleave glycols, α-hydroxy carboxylic acids, and keto acids to yield fragmented aldehydes or carboxylic acids.
Industrial Applications: It serves as an oxidizing agent in the production of dyes, synthetic resins, rubber, and other organic chlorides.
Mineral Processing: this compound is used in the flotation separation of minerals, such as the selective flotation of chalcopyrite from arsenopyrite.
Mecanismo De Acción
Calcium hypochlorite exerts its effects primarily through its strong oxidizing properties. When dissolved in water, it forms hypochlorous acid and hydroxide ions: [ ClO⁻ + H₂O → HClO + OH⁻ ] Hypochlorous acid is a powerful disinfectant that can penetrate cell walls and disrupt cellular functions, leading to the destruction of microorganisms .
Comparación Con Compuestos Similares
Sodium Hypochlorite (NaOCl):
Potassium Hypochlorite (KClO): Similar in function but less commonly used due to its higher cost.
Lithium Hypochlorite (LiClO): Used in specialized applications where high purity is required.
Uniqueness: Calcium hypochlorite is unique due to its higher chlorine content and stability compared to other hypochlorites. It is more effective in water treatment and industrial applications where a strong oxidizing agent is required .
Propiedades
IUPAC Name |
calcium;dihypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDCIXGCQPQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl.[O-]Cl.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(ClO)2, CaCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | calcium hypochlorite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_hypochlorite | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029700 | |
| Record name | Calcium hypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium hypochlorite appears as a white granular solid (or tablets compressed from the granules) with an odor of chlorine. Toxic, irritating to the skin. Noncombustible, but will accelerate the burning of combustible materials. Prolonged exposure to fire or heat may result in the vigorous decomposition of the material and rupture of the container. Diluted samples may undergo reactions as described above if they contain less than 39% available chlorine but take longer to become involved and react less vigorously. Used for water purification, disinfectant for swimming pools, for bleaching paper and textiles., White solid granules with the odor of household bleaching powder; [CHRIS], WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium hypochlorite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1562 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes at 100 °C | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 218 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
21% in water at 25 °C, Solubility in water, g/100ml at 25 °C: 21 | |
| Details | Wojtowicz JA; Dichlorine Monoxide, Hypochlorous Acid, and Hypochlorites. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2013). New York, NY: John Wiley & Sons. Online Posting Date: 16 Apr 2004 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Wojtowicz JA; Dichlorine Monoxide, Hypochlorous Acid, and Hypochlorites. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2013). New York, NY: John Wiley & Sons. Online Posting Date: 16 Apr 2004 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.350 g/cu cm, 2.35 g/cm³ | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 4-55 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 4-55 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Hypochlorous ions are physiologically present in the human body, being formed by white blood cells (neutrophils and monocytes) as a powerful antimicrobial agent during inflammation process. When the recognition of "non-self" proteins in an invading micro-organism triggers the immune response, the enzyme myeloperoxidase located in mammalian neutrophils catalyses hypochlorous acid formation trough the oxidation of chloride ion in combination with hydrogen peroxide. The endogenously formed hypochlorous acid plays a key role in the process of phagocytosis through which bacteria are killed. Due to its potent cytotoxic action, hypochlorite is also responsible for neutrophil-mediated tissue damage associated with the inflammatory response. Its high efficiency as antimicrobial agent is associated with the lack of a catalytically active detoxifying mechanism for HOCl in both bacteria and mammalian cells. Although it has been suggested that HOCl-induced cytotoxicity can be associated to the degradation of a number of functionally important molecules the primary mechanism of action is still not fully elucidated. /Hypochlorite/ | |
| Details | OECD SIDS for Calcium Hypochlorite (CAS RN 7778-54-3). Available from, as of August 27, 2013: https://www.inchem.org/documents/sids/sids/7778543.pdf | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercial products normally contain various impurities such as CaCl2, CaCO3, Ca(OH)2 and water., MgO, CaCO3, CaSO4, Al2O3, FeO3, and trace metals such as cobalt, nickel, copper and manganese., Bromate was first reported as a disinfection by-product from ozonated waters, but more recently it has been reported also as a result of treatment using hypochlorite solutions worldwide. The aim of this study was to study the scope of this phenomenon in the drinking waters (n=509) of Castilla and Leon, Spain, and in the hypochlorite disinfectant reagents. Two thirds of the treated waters monitored were found to have bromate concentrations higher than 1 ug/L, and of them a median value of 8 ug/L and a maximum of 49 ug/L. These concentrations are higher than those reported so far, however, a great variability can be found. Median values for chlorite were of 5 ug/L, and of 119 ug/L for chlorate. Only 7 out of 40 hypochlorite feedstock solutions were negative for bromate, the rest showing a median of 1022 mg/L; and 4 out of 14 calcium hypochlorite pellets were also negative, the rest with a median of 240 mg/kg. Although bromate is cited as potentially added to water from calcium hypochlorite pellets, no reference is found in scientific literature regarding its real content. Chlorite (median 2646 mg/L) and chlorate (median 20,462 mg/L) and chlorite (median 695 mg/kg) and chlorate (median 9516 mg/kg) were also monitored, respectively, in sodium hypochlorite solutions and calcium hypochlorite pellets. The levels of chlorite and chlorate in water are considered satisfactory, but not those of bromate, undoubtedly owing to the high content of bromide in the raw brines employed by the chlor-alkali manufacturers. Depending on the manufacturer, the bromate concentrations in the treated waters may be very heterogeneous owing to the lack of specification for this contaminant in the disinfectant reagents -the European Norms EN 900 and 901 do not mention it. | |
| Details | PMID:20347118, Garcia-Villanova RJ et al; Sci Total Environ. 408 (12): 2616-20 (2010) | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Powder, WHITE GRANULES OR PELLETS, White crystalline solid | |
CAS No. |
7778-54-3 | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium hypochlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium hypochlorite | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcium hypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium hypochlorite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DXB629VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
100 °C | |
| Details | Aldrich; Handbook Catalog of Fine Chemicals 1996-1997. Milwaukee,WI: Aldrich Chem Co pg 290 (1996) | |
| Record name | CALCIUM HYPOCHLORITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride](/img/structure/B7821680.png)












